Sergliflozin Etabonate

SGLT2 selectivity IC50 Target engagement

Sergliflozin Etabonate is a benzylphenol glucoside prodrug and a selective SGLT2 inhibitor, uniquely suited for acute metabolic studies due to its ultra-short plasma half-life (0.5–1 hr). Its distinct SGLT2/SGLT1 selectivity (>200-fold) and competitive Ki of 20 nM make it an essential reference standard for SGLT2 pharmacology, SAR, and renal glucose handling research. Unlike longer-acting agents, it enables precise temporal control over glucosuria—critical for crossover experiments and acute glucose tolerance tests where sustained effects would confound data. Choose this compound for reproducible, mechanism-specific investigation.

Molecular Formula C23H28O9
Molecular Weight 448.5 g/mol
CAS No. 408504-26-7
Cat. No. B1681633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSergliflozin Etabonate
CAS408504-26-7
SynonymsGW-869682;  GW-869682X;  KGT-1251;  GW869682;  GW869682X;  KGT1251;  GW 869682;  GW 869682X;  KGT 1251;  Sergliflozin etabonate
Molecular FormulaC23H28O9
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESCCOC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2CC3=CC=C(C=C3)OC)O)O)O
InChIInChI=1S/C23H28O9/c1-3-29-23(27)30-13-18-19(24)20(25)21(26)22(32-18)31-17-7-5-4-6-15(17)12-14-8-10-16(28-2)11-9-14/h4-11,18-22,24-26H,3,12-13H2,1-2H3/t18-,19-,20+,21-,22-/m1/s1
InChIKeyQLXKHBNJTPICNF-QMCAAQAGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sergliflozin Etabonate (CAS 408504-26-7): An Orally Active SGLT2 Inhibitor Prodrug for Diabetes and Obesity Research


Sergliflozin etabonate (INN/USAN, codenamed GW869682X) is a benzylphenol glucoside derivative and a prodrug of sergliflozin, a selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) [1]. Upon oral administration, the etabonate prodrug is rapidly and extensively hydrolyzed to its active entity, sergliflozin, which acts in the renal proximal tubule to suppress glucose reabsorption and induce glucosuria [2]. As an early-generation SGLT2 inhibitor developed by GlaxoSmithKline, it progressed to Phase II clinical evaluation before development was discontinued in favor of remogliflozin [3]. The compound remains a valuable pharmacological tool compound for investigating SGLT2 biology, renal glucose handling, and the therapeutic potential of glucosuria-inducing agents in metabolic disease models.

Why Sergliflozin Etabonate Cannot Be Substituted by Other SGLT2 Inhibitors in Critical Experimental Contexts


Despite sharing the SGLT2 inhibitory mechanism with clinically approved agents such as dapagliflozin, canagliflozin, and empagliflozin, sergliflozin etabonate possesses a unique combination of pharmacokinetic, selectivity, and efficacy properties that render it non-interchangeable in specific research applications. Its markedly short plasma half-life (0.5–1 hour in humans) [1] distinguishes it sharply from longer-acting SGLT2 inhibitors, enabling distinct experimental designs requiring rapid-onset, short-duration glucosuria. Furthermore, head-to-head studies reveal that sergliflozin etabonate and its close analog remogliflozin etabonate produce divergent metabolic effects on body composition and insulin resistance biomarkers [2]. The compound's specific SGLT2/SGLT1 selectivity ratio and competitive binding kinetics, characterized by a Ki of 20 nM for hSGLT2, also differ from both earlier phlorizin-based inhibitors and later-generation gliflozins [3]. Substitution without accounting for these quantifiable differences can invalidate experimental reproducibility and confound data interpretation.

Quantitative Differentiation of Sergliflozin Etabonate: Head-to-Head and Cross-Study Comparative Evidence


SGLT2 Inhibition Potency and Selectivity Profile Relative to Approved Gliflozins

Sergliflozin exhibits an IC50 of 7.5 nM against human SGLT2 and 2100 nM against human SGLT1, yielding a selectivity ratio of >200-fold for SGLT2 over SGLT1 [1]. This places its potency intermediate between dapagliflozin (IC50 1.2 nM for hSGLT2, 1400 nM for hSGLT1) and remogliflozin (IC50 12 nM for hSGLT2, 6500 nM for hSGLT1) [1]. The SGLT2 selectivity ratio of sergliflozin (>200-fold) is lower than that of empagliflozin (>300-fold) but higher than that of T-1095A (approximately 59-fold) [1].

SGLT2 selectivity IC50 Target engagement

Body Composition and Insulin Resistance Biomarker Response vs. Remogliflozin Etabonate

In an 8-week pilot study comparing sergliflozin etabonate (SE) 1000 mg TID (n=9) versus remogliflozin etabonate (RE) 250 mg TID (n=9) in obese non-diabetic subjects, both drugs increased urine glucose excretion [1]. While total body water (TBW) reduction measured by D2O dilution was significantly greater in the RE group compared to placebo (1.4 kg, p=0.029), no significant TBW change was observed in the SE group [1]. Critically, the leptin/adiponectin ratio, a biomarker of insulin resistance, was significantly decreased in the RE group compared to both placebo and SE (p<0.05), while SE showed no significant difference from placebo on this parameter [1].

body composition insulin resistance leptin/adiponectin ratio

Pharmacokinetic Half-Life and Dosing Frequency Comparison with Ertugliflozin and Remogliflozin

Sergliflozin exhibits a plasma elimination half-life (t1/2) of approximately 0.5–1 hour in humans [1], which is substantially shorter than other SGLT2 inhibitors. A comparative pharmacokinetic review established the rank order of half-lives as: ertugliflozin (16 hours) > remogliflozin (2–4 hours) > sergliflozin (1–1.5 hours) [1]. Consequently, while ertugliflozin supports once-daily dosing, sergliflozin and remogliflozin require multiple daily dosing to maintain therapeutic glucosuria [1]. The review authors note that the short half-life of sergliflozin may have contributed to its clinical development discontinuation [1].

pharmacokinetics half-life dosing frequency

In Vivo Glycemic Efficacy and Body Weight Effects in Diabetic Mouse Models

In KK-Ay diabetic mice (a model of obesity and hyperinsulinemia), single oral administration of sergliflozin etabonate produced a dose-dependent reduction in non-fasting blood glucose, with a 39% reduction observed at 2 hours following a 30 mg/kg dose [1]. Long-term (8-week) dietary administration of sergliflozin etabonate dose-dependently improved hyperglycemia and prevented body weight gain [1]. Notably, these glycemic improvements occurred without stimulating insulin secretion, distinguishing sergliflozin from sulfonylureas and other insulin secretagogues [1]. This body-weight-neutral profile in diabetic animals differs from the weight gain observed with insulin and sulfonylurea therapies.

in vivo efficacy glycemic control body weight gain

Competitive Binding Kinetics and Ki Values vs. Phlorizin and Phloretin

In COS-7 cells expressing human SGLT1 and SGLT2, sergliflozin-A (the active entity) exhibited competitive inhibition of α-methyl-D-glucopyranoside transport with Ki values of 1 μM for hSGLT1 and 20 nM for hSGLT2 [1]. For comparison, phlorizin showed Ki values of 0.3 μM for hSGLT1 and 39 nM for hSGLT2, while phloretin was considerably less potent with IC50 values of 142 μM for hSGLT1 and 25 μM for hSGLT2 [1]. Thus, sergliflozin-A is approximately 2-fold more selective for hSGLT2 over hSGLT1 (Ki ratio = 50:1) compared to phlorizin (Ki ratio = 130:1).

binding kinetics Ki competitive inhibition

Evidence-Based Research and Procurement Applications for Sergliflozin Etabonate


Acute Glucosuric Challenge Studies Requiring Rapid-Onset, Short-Duration SGLT2 Inhibition

Sergliflozin etabonate's ultra-short plasma half-life of 0.5–1 hour in humans [1] makes it uniquely suited for experimental protocols requiring rapid induction and rapid clearance of glucosuria. Unlike ertugliflozin (t1/2 = 16 hours) or even remogliflozin (t1/2 = 2–4 hours), sergliflozin's pharmacokinetic profile enables tight temporal control over SGLT2 inhibition duration [1]. This property is valuable for acute glucose tolerance tests, time-resolved renal glucose handling studies, and washout-controlled crossover experiments where sustained pharmacodynamic effects would confound data interpretation.

SGLT2 Tool Compound for Studies Requiring Intermediate SGLT2/SGLT1 Selectivity

With an IC50 of 7.5 nM for hSGLT2 and >200-fold selectivity over hSGLT1 [2], sergliflozin occupies a distinct selectivity niche. It provides greater SGLT2 specificity than early-generation inhibitors like T-1095A (≈59-fold selectivity) while avoiding the extreme selectivity of empagliflozin (>300-fold) that might mask SGLT1-mediated compensatory mechanisms [2]. This intermediate selectivity profile makes sergliflozin etabonate a valuable reference standard in panels of SGLT2 inhibitors used to interrogate selectivity-dependent pharmacological effects.

Metabolic Research Where Glucosuria Is Desired Without Confounding Insulin Resistance Improvements

The head-to-head pilot study by Napolitano et al. established that sergliflozin etabonate induces glucosuria without producing the significant reductions in leptin/adiponectin ratio observed with remogliflozin etabonate [3]. This differential effect makes sergliflozin etabonate the preferred SGLT2 tool compound when researchers aim to isolate the metabolic consequences of glucosuria per se—energy and osmotic drain—from compound-specific effects on adipose tissue function and systemic insulin sensitivity.

Competitive Binding and SAR Studies Referencing Phlorizin-Derived Inhibitors

Sergliflozin-A exhibits competitive inhibition kinetics against hSGLT2 with a Ki of 20 nM, providing a well-characterized binding benchmark for structure-activity relationship (SAR) studies [4]. Compared to the prototypical inhibitor phlorizin (Ki = 39 nM for hSGLT2), sergliflozin-A demonstrates improved potency and a distinct selectivity fingerprint [4]. Researchers developing novel SGLT2 inhibitors or investigating inhibitor binding mechanisms can use sergliflozin as a validated reference compound with published competitive binding parameters.

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